molecular formula C10H15FOSi B087712 [(4-Fluorobenzyl)oxy](trimethyl)silane CAS No. 14629-55-1

[(4-Fluorobenzyl)oxy](trimethyl)silane

Cat. No. B087712
CAS RN: 14629-55-1
M. Wt: 198.31 g/mol
InChI Key: OXPGFOLSDLKSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Fluorobenzyl)oxy](trimethyl)silane, also known as FBOTMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a silane derivative that is commonly used as a reagent in organic synthesis. FBOTMS has been found to have various applications in the field of organic chemistry, particularly in the synthesis of complex molecules. In

Mechanism Of Action

The mechanism of action of [(4-Fluorobenzyl)oxy](trimethyl)silane involves the selective introduction of the 4-fluorobenzyl group into various molecules. This group is highly reactive and can undergo a range of chemical reactions, making it a valuable tool in organic synthesis. The introduction of the 4-fluorobenzyl group can also alter the properties of the resulting compound, such as its solubility and bioavailability.

Biochemical And Physiological Effects

There is currently limited information available on the biochemical and physiological effects of [(4-Fluorobenzyl)oxy](trimethyl)silane. However, it is known that the compound is highly reactive and can undergo a range of chemical reactions. It is therefore important to handle [(4-Fluorobenzyl)oxy](trimethyl)silane with care and to follow appropriate safety protocols.

Advantages And Limitations For Lab Experiments

One of the key advantages of [(4-Fluorobenzyl)oxy](trimethyl)silane is its ability to selectively introduce the 4-fluorobenzyl group into various molecules. This selectivity has made it a valuable tool in the synthesis of novel compounds with potential therapeutic applications. However, [(4-Fluorobenzyl)oxy](trimethyl)silane is highly reactive and can be difficult to handle. It is important to follow appropriate safety protocols when working with this compound.

Future Directions

There are several future directions for research on [(4-Fluorobenzyl)oxy](trimethyl)silane. One area of interest is the development of new synthetic methodologies using [(4-Fluorobenzyl)oxy](trimethyl)silane as a reagent. Another area of interest is the application of [(4-Fluorobenzyl)oxy](trimethyl)silane in the synthesis of novel compounds with potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of [(4-Fluorobenzyl)oxy](trimethyl)silane and to develop appropriate safety protocols for working with this compound.
Conclusion:
[(4-Fluorobenzyl)oxy](trimethyl)silane is a valuable tool in organic synthesis, particularly in the synthesis of complex molecules with potential therapeutic applications. Its ability to selectively introduce the 4-fluorobenzyl group into various molecules has made it a valuable tool in the field of organic chemistry. However, [(4-Fluorobenzyl)oxy](trimethyl)silane is highly reactive and can be difficult to handle. It is important to follow appropriate safety protocols when working with this compound. Further research is needed to fully understand the biochemical and physiological effects of [(4-Fluorobenzyl)oxy](trimethyl)silane and to develop appropriate safety protocols for working with this compound.

Synthesis Methods

The synthesis of [(4-Fluorobenzyl)oxy](trimethyl)silane involves the reaction of 4-fluorobenzyl alcohol with trimethylsilyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine. The resulting compound is a clear, colorless liquid that is highly reactive and can be used as a reagent in various organic synthesis reactions.

Scientific Research Applications

[(4-Fluorobenzyl)oxy](trimethyl)silane has been widely used in scientific research as a reagent in organic synthesis. It has been found to be particularly useful in the synthesis of complex molecules such as natural products and pharmaceuticals. One of the key advantages of [(4-Fluorobenzyl)oxy](trimethyl)silane is its ability to selectively introduce the 4-fluorobenzyl group into various molecules. This selectivity has made it a valuable tool in the synthesis of novel compounds with potential therapeutic applications.

properties

CAS RN

14629-55-1

Product Name

[(4-Fluorobenzyl)oxy](trimethyl)silane

Molecular Formula

C10H15FOSi

Molecular Weight

198.31 g/mol

IUPAC Name

(4-fluorophenyl)methoxy-trimethylsilane

InChI

InChI=1S/C10H15FOSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3

InChI Key

OXPGFOLSDLKSOT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCC1=CC=C(C=C1)F

Canonical SMILES

C[Si](C)(C)OCC1=CC=C(C=C1)F

synonyms

p-Fluorobenzyloxytrimethylsilane

Origin of Product

United States

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